molecular formula C13H15BrF3N3O2 B12248327 Ethyl 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

Ethyl 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B12248327
M. Wt: 382.18 g/mol
InChI Key: JOXHBEGLKIGZHA-UHFFFAOYSA-N
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Description

Ethyl 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Piperazine Derivatization: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the brominated and trifluoromethylated pyridine intermediate.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or trifluoromethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with varying functional groups.

Scientific Research Applications

Ethyl 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Ethyl 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate can be compared with other similar compounds such as:

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    4-(3-Bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Similar structure but with a phenyl ring instead of a pyridine ring.

    4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of an ester group.

Properties

Molecular Formula

C13H15BrF3N3O2

Molecular Weight

382.18 g/mol

IUPAC Name

ethyl 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C13H15BrF3N3O2/c1-2-22-12(21)20-5-3-19(4-6-20)11-10(14)7-9(8-18-11)13(15,16)17/h7-8H,2-6H2,1H3

InChI Key

JOXHBEGLKIGZHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Br

Origin of Product

United States

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